
7,8-Dihydro-1,6-naphthyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the naphthyridine core. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and increased yield. Additionally, green chemistry approaches, such as solvent-free or catalyst-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to the formation of dihydronaphthyridine derivatives .
Scientific Research Applications
7,8-Dihydro-1,6-naphthyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7,8-Dihydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A closely related compound with similar biological activities.
1,8-Naphthyridine: Another naphthyridine derivative with diverse applications in medicinal chemistry.
Quinolines: Nitrogen-containing heterocycles with a similar fused-ring structure and biological activities
Uniqueness
7,8-Dihydro-1,6-naphthyridin-3-amine is unique due to its specific substitution pattern and the presence of the dihydro moiety. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
7,8-dihydro-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3-5H,1-2,9H2 |
InChI Key |
CEPFWOYLFXTZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1N=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
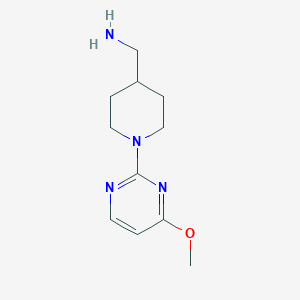
![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
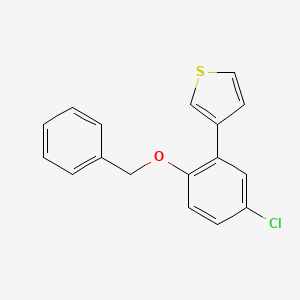
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
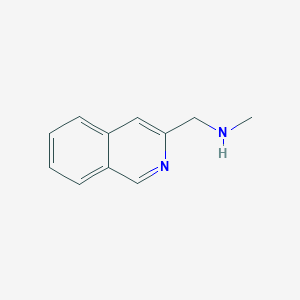

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13876099.png)


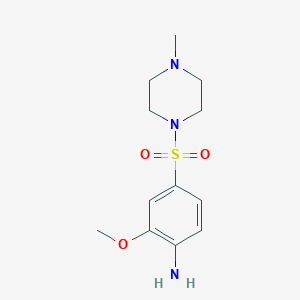

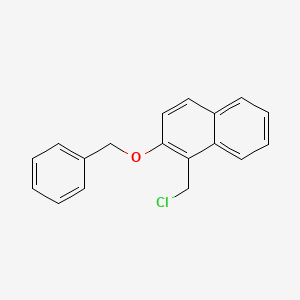
![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)
